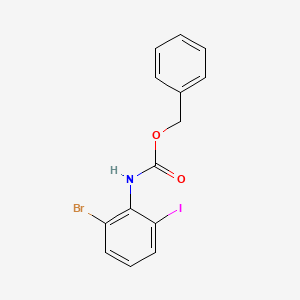
Benzyl (2-bromo-6-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-bromo-6-iodophenyl)carbamate is an organic compound with the molecular formula C14H11BrINO2. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a carbamate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-bromo-6-iodophenyl)carbamate typically involves the bromination and iodination of a phenyl ring followed by the introduction of a carbamate group. One common method involves the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The carbamate group can be introduced using carbamoylation reactions, which often involve the reaction of an amine with a carbonylimidazolide in the presence of a nucleophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and carbamoylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-bromo-6-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium bromide (KBr) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl carbamates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Benzyl (2-bromo-6-iodophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl (2-bromo-6-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-oxopropyl)carbamate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Benzyl (2-chlorophenyl)carbamate: Contains a chlorine atom instead of bromine and iodine, resulting in different chemical properties and uses.
Phenyl carbamate derivatives: A broad class of compounds with varying substituents on the phenyl ring, each with unique properties and applications.
Uniqueness
Benzyl (2-bromo-6-iodophenyl)carbamate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and enable specific types of chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C14H11BrINO2 |
|---|---|
Molecular Weight |
432.05 g/mol |
IUPAC Name |
benzyl N-(2-bromo-6-iodophenyl)carbamate |
InChI |
InChI=1S/C14H11BrINO2/c15-11-7-4-8-12(16)13(11)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
InChI Key |
VURDYCHCHCISIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















